The synthesis of DBO-83 involves several steps that typically include the formation of the core structure followed by functionalization to achieve the desired properties. While specific detailed procedures are not extensively documented in available literature, general synthetic routes for similar compounds often involve:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity but are not explicitly detailed in the sources reviewed .
DBO-83 has a complex molecular structure characterized by a bicyclic framework that includes a nitrogen-containing heterocycle. The empirical formula indicates the presence of:
The molecular weight of DBO-83 is approximately 297.61 g/mol. The structure can be visualized as having multiple functional groups that facilitate its interaction with nicotinic acetylcholine receptors, contributing to its pharmacological effects .
DBO-83 participates in various chemical reactions typical for compounds with similar structures. Key reactions include:
These reactions are crucial for understanding how modifications to DBO-83 can lead to new compounds with potentially improved efficacy or safety profiles .
DBO-83 functions primarily as an agonist at nicotinic acetylcholine receptors. Its mechanism of action involves:
Research indicates that DBO-83 may modulate synaptic plasticity and improve cognitive functions through these mechanisms .
The physical and chemical properties of DBO-83 are essential for understanding its behavior in biological systems:
Elemental analysis shows:
These properties are vital for predicting how DBO-83 interacts with biological systems and other chemical entities .
DBO-83 has several scientific applications, particularly in pharmacology and neuroscience:
DBO-83 (chemical name: 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride) is a structurally complex small molecule with the molecular formula C₁₀H₁₅Cl₃N₄ and CAS Registry numbers 195211-53-1 (dihydrochloride salt) and 286946-32-5 (free base) [2] [4]. Its core structure features a diazabicyclo[3.2.1]octane moiety linked to a chloropyridazinyl ring, placing it within the dibenzothiophene derivative class. While explicit synthetic pathways for DBO-83 are not fully detailed in available literature, its structural analogy to epibatidine derivatives suggests convergent strategies involving:
Table 1: Comparative Analysis of Synthetic Approaches for DBO-83 Precursors
Synthetic Strategy | Key Intermediate | Reaction Conditions | Reported Yield Range |
---|---|---|---|
Pyridazine Cyclization | 6-Chloro-3-pyridazinylamine | High-temperature cyclization, Pd-catalyzed coupling | 40-60% [4] |
Diazabicyclo[3.2.1]octane Synthesis | 3,8-Diazabicyclo[3.2.1]octane | Ring-closing metathesis, hydrogenation | 25-35% [3] |
Convergent Coupling | 3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (free base) | Nucleophilic aromatic substitution, 80-100°C | 50-70% [4] |
Reaction parameter optimization is critical for enhancing DBO-83 yield and purity (>98% [4]):
Protein engineering methodologies such as Iterative Saturation Mutagenesis (ISM) could optimize enzymatic pathways. Computational enzyme design tools enable residue-specific modifications (e.g., Phe197 and Glu219 in aromatic amino acid hydroxylases) to enhance substrate specificity toward DBO-83 precursors [7].
Table 2: Optimized Reaction Parameters for Key Synthesis Steps
Synthetic Step | Optimal Temperature | Catalyst System | Reaction Time | Purity Output |
---|---|---|---|---|
Ring Cyclization | 120-130°C | Acid catalysis (H₂SO₄) | 8-12 hr | 85-90% [3] |
Bicyclic Ring Formation | 25-40°C | Ru-based metathesis catalyst | 24-48 hr | 75-80% [4] |
Final Coupling & Salt Formation | 80-100°C | None (uncatalyzed) | 4-6 hr | >98% [4] |
Translating laboratory-scale DBO-83 synthesis to industrial production faces significant hurdles:
Bioprocessing innovations from carboxylic acid production offer scalable solutions, such as two-stage fermentation separating pathway modules. This approach successfully boosted serotonin titers to 154.3 mg/L from glucose [7], suggesting applicability for DBO-83’s multi-step synthesis. Membrane-integrated continuous flow reactors could also mitigate thermal degradation during final coupling steps.
Table 3: Industrial-Scale Production Challenges and Mitigation Strategies
Production Challenge | Scale Impact | Mitigation Approach | Technical Feasibility |
---|---|---|---|
Stereochemical Control | Low enantiopurity at >10g scale | Chiral phase-transfer catalysis | High (requires catalyst recycling) [4] |
Thermal Sensitivity | Batch inconsistency in exothermic steps | Microreactor technology with precise T control | Medium (equipment cost barrier) [3] |
Hazardous Intermediates | Safety restrictions limit batch size | Continuous flow synthesis with in-situ quenching | High [3] |
Byproduct Contamination | Halogen impurities in API | Scavenger resins in purification workflow | Medium (adds cost) [4] |
Future advancements will likely focus on chemo-enzymatic hybrid routes leveraging engineered enzymes for stereoselective bicyclic ring formation and chemical catalysis for heterocyclic coupling. Such integrated methodologies could bypass thermal constraints while maintaining the >98% purity required for pharmacological applications [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7